molecular formula C7H7BrO2S B1320666 Methyl 4-bromo-5-methylthiophene-2-carboxylate CAS No. 237385-15-8

Methyl 4-bromo-5-methylthiophene-2-carboxylate

Cat. No. B1320666
M. Wt: 235.1 g/mol
InChI Key: HTUJLTFSPCLOCX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methylthiophene-2-carboxylate is a compound that is closely related to various derivatives of bromothiophene, which have been extensively studied due to their utility in the synthesis of biheteroaryls and other organic electronic materials. These derivatives are crucial intermediates in the preparation of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related bromothiophene derivatives has been demonstrated in several studies. For instance, the palladium-catalysed direct arylation using esters as blocking groups at C2 of bromothiophene derivatives allows for the formation of biheteroaryls in high yields, as shown with ethyl 5-bromothiophene-2-carboxylate . Another study presents the selective direct arylation of 3-bromo-2-methylthiophene, yielding a library of 2-aryl-4-bromo-5-methylthiophenes, which are valuable for the preparation of functional organic electronic materials . Additionally, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate has been developed, offering a safer and more efficient process compared to previous methods .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using X-ray crystallography, NMR, MS, and IR techniques, providing detailed insights into the molecular arrangement and bonding . Similarly, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate was elucidated, revealing intermolecular interactions that form a two-membered cyclamer in the crystal .

Chemical Reactions Analysis

The chemical reactivity of bromothiophene derivatives has been explored in various contexts. For instance, the nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that have been structurally characterized and further reacted to form novel ring systems . Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, when brominated, can react with nucleophilic agents to form a variety of derivatives . These studies demonstrate the versatility of bromothiophene derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure and substituents. The synthesis and characterization of various derivatives, such as methyl 4'-(6-bromohexyloxy) diphenyl-4-carboxlate, provide insights into the properties of these compounds, such as solubility, melting points, and reactivity . The substitution reactions of 4-methyldibenzothiophene, yielding products with different substituents, also highlight the impact of chemical modifications on the properties of the thiophene ring .

Scientific Research Applications

1. Use in Direct Heteroarylations

Methyl 4-bromo-5-methylthiophene-2-carboxylate is utilized in the field of organic chemistry, particularly in palladium-catalysed direct heteroarylations. For example, Fu et al. (2012) demonstrated its use in preventing the formation of dimers or oligomers, thereby allowing the formation of biheteroaryls in high yields through a process involving sequential catalytic C5 arylation, decarboxylation, and catalytic C2-arylation reactions (Fu et al., 2012).

2. Application in Organic Electronics

G. Vamvounis and David Gendron (2013) explored the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form 2-aryl-4-bromo-5-methylthiophenes. Their research is significant for the preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).

3. In Photostabilization of Poly(vinyl chloride)

A study by Balakit et al. (2015) involved the synthesis of new thiophenes, including derivatives related to methyl 4-bromo-5-methylthiophene-2-carboxylate, which showed effectiveness in reducing the level of photodegradation of poly(vinyl chloride) films. This research indicates its potential use in enhancing the stability of materials exposed to UV radiation (Balakit et al., 2015).

4. In Synthesis of Novel Compounds

The compound's derivatives are instrumental in synthesizing new compounds with various applications. For instance, the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, a process related to methyl 4-bromo-5-methylthiophene-2-carboxylate, led to the formation of novel thienopyrimidoisoindolones (Kysil et al., 2008).

properties

IUPAC Name

methyl 4-bromo-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUJLTFSPCLOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594903
Record name Methyl 4-bromo-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-methylthiophene-2-carboxylate

CAS RN

237385-15-8
Record name Methyl 4-bromo-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-5-methyl-2-thiophenecarboxylic acid (3 g, 13.6 mmol) in MeOH (67 mL) and H2SO4 (3 mL) was stirred at 50° C. After 12 h, the solution was added to ice-H2O and the pH was adjusted to ˜11. The aqueous phase was extracted several times with DCM and the combined organic fractions were dried over Na2SO4, concentrated and used directly yielding the title compound (3 g, 94%) as an orange solid: LCMS (ES) m/z 236 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-5-methylthiophene-2-carboxylic acid (45 g, 204 mmol) in methanol (225 mL) was added concentrated H2SO4 (4.0 g, 41 mmol). The reaction mixture was heated to reflux overnight, cooled to room temperature, poured into saturated NaHCO3 (800 mL), and left to stir for 30 min. The precipitate was filtered, washed with water, and dried under high-vacuum to afford the title compound. 1H NMR (500 MHz, CDCl3) δ 7.61 (s, 1H); 3.88 (s, 3H); 2.45 (s, 3H). LRMS (APCI) calc'd for (C7H8BrO2S) [M+H]+, 234.9. found 234.9.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two

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